molecular formula C21H38N8O6 B12548555 L-Arginine, L-asparaginyl-L-leucyl-L-prolyl- CAS No. 155113-00-1

L-Arginine, L-asparaginyl-L-leucyl-L-prolyl-

Cat. No.: B12548555
CAS No.: 155113-00-1
M. Wt: 498.6 g/mol
InChI Key: ZATVDHZFKSHWDQ-AJNGGQMLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Arginine, L-asparaginyl-L-leucyl-L-prolyl- is a peptide compound composed of the amino acids L-arginine, L-asparagine, L-leucine, and L-proline. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. Each amino acid in this peptide contributes unique properties that can be harnessed for specific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine, L-asparaginyl-L-leucyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Resin Loading: The first amino acid, L-proline, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, L-leucine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for L-asparagine and L-arginine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like L-Arginine, L-asparaginyl-L-leucyl-L-prolyl- often employs automated peptide synthesizers that can handle large-scale synthesis with high efficiency and purity. These machines automate the SPPS process, ensuring consistent quality and reducing the risk of human error.

Chemical Reactions Analysis

Types of Reactions

L-Arginine, L-asparaginyl-L-leucyl-L-prolyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids, particularly those of L-arginine and L-proline.

    Reduction: This reaction can be used to reduce disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution Reagents: Various amino acid derivatives can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-arginine can lead to the formation of nitric oxide, while reduction of disulfide bonds can yield free thiol groups.

Scientific Research Applications

L-Arginine, L-asparaginyl-L-leucyl-L-prolyl- has several scientific research applications:

    Biochemistry: It can be used as a model peptide to study protein folding and interactions.

    Medicine: This peptide may have therapeutic potential in treating conditions related to nitric oxide production, such as cardiovascular diseases.

    Industry: It can be used in the development of peptide-based materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of L-Arginine, L-asparaginyl-L-leucyl-L-prolyl- involves its interaction with specific molecular targets and pathways. For instance, L-arginine is known to be a precursor for nitric oxide synthesis, which plays a crucial role in vasodilation and cardiovascular health. The peptide may also interact with cell surface receptors and intracellular signaling pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    L-Arginine, L-asparaginylglycyl-: This compound shares the L-arginine and L-asparagine residues but differs in the other amino acids.

    L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine: This peptide has a similar structure but includes additional proline and serine residues.

Uniqueness

L-Arginine, L-asparaginyl-L-leucyl-L-prolyl- is unique due to its specific combination of amino acids, which imparts distinct biochemical properties. The presence of L-arginine allows for nitric oxide production, while L-asparagine, L-leucine, and L-proline contribute to the peptide’s stability and functionality.

Properties

CAS No.

155113-00-1

Molecular Formula

C21H38N8O6

Molecular Weight

498.6 g/mol

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid

InChI

InChI=1S/C21H38N8O6/c1-11(2)9-14(28-17(31)12(22)10-16(23)30)19(33)29-8-4-6-15(29)18(32)27-13(20(34)35)5-3-7-26-21(24)25/h11-15H,3-10,22H2,1-2H3,(H2,23,30)(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26)/t12-,13-,14-,15-/m0/s1

InChI Key

ZATVDHZFKSHWDQ-AJNGGQMLSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(=O)N)N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.